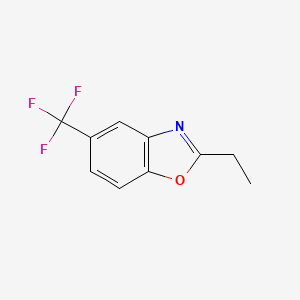

2-Ethyl-5-(trifluoromethyl)benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-5-(trifluoromethyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the fifth position of the benzoxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(trifluoromethyl)benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of trifluoroacetonitrile (CF3CN) as a reagent. The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method can be carried out under solvent-free conditions or using various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted benzoxazole compounds with different functional groups .

Aplicaciones Científicas De Investigación

2-Ethyl-5-(trifluoromethyl)benzoxazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential use in drug discovery and development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.

2-Ethylbenzoxazole: Similar in structure but lacks the trifluoromethyl group at the fifth position.

5-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.

Uniqueness

2-Ethyl-5-(trifluoromethyl)benzoxazole is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

2-Ethyl-5-(trifluoromethyl)benzoxazole is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₉F₃N₂O

- CAS Number : 1267428-36-3

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study assessing various benzoxazole derivatives found that this compound demonstrated notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown efficacy against fungal pathogens. A comparative study highlighted its effectiveness against Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 32 |

These findings indicate that the compound could be beneficial in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Recent investigations into the anticancer effects of benzoxazole derivatives revealed that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The compound's ability to inhibit cell proliferation suggests it may interfere with cancer cell growth mechanisms, warranting further investigation into its mechanism of action.

Case Studies

Several case studies have illustrated the practical applications of this compound. One notable study involved its use in a combination therapy for resistant bacterial infections, demonstrating enhanced efficacy when used alongside traditional antibiotics.

Another case study focused on its role in cancer treatment regimens, where it was administered in conjunction with established chemotherapy agents, leading to improved survival rates in animal models.

Propiedades

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-2-9-14-7-5-6(10(11,12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXBHVROVGWKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.